Minocycline hydrochloride dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

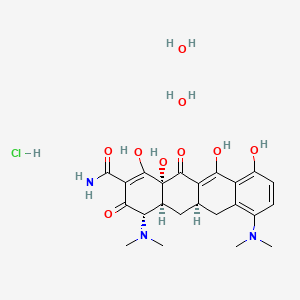

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O7.ClH.2H2O/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;;;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H;2*1H2/t9-,11-,17-,23-;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXJEMMCBXCUJO-ZMKIAWMISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClN3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128420-71-3 | |

| Record name | Minocycline hydrochloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128420713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-naphtacenecarboxamide,4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-8,10,12,12a-tetrahydroxy-1,11-dioxo-,monohydrocloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MINOCYCLINE HYDROCHLORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/437X58N9AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Minocycline Hydrochloride Dihydrate: A Deep Dive into its Neuroinflammatory Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Minocycline (B592863) hydrochloride dihydrate, a second-generation, semi-synthetic tetracycline (B611298) antibiotic, has garnered significant attention for its potent neuroprotective and anti-inflammatory properties, independent of its antimicrobial activity.[1][2] Its ability to readily cross the blood-brain barrier makes it a compelling candidate for treating a spectrum of neurological disorders where neuroinflammation is a key pathological feature, including stroke, traumatic brain injury, and neurodegenerative diseases like Parkinson's, Huntington's, and Alzheimer's disease.[1][3][4] This technical guide provides a comprehensive overview of the core mechanisms of action of minocycline in neuroinflammation, with a focus on its effects on microglial activation, key signaling pathways, and apoptosis.

Core Mechanisms of Action in Neuroinflammation

Minocycline exerts its neuroprotective effects through a multi-faceted approach, primarily by attenuating the detrimental effects of neuroinflammation. The core of its action lies in the direct and indirect inhibition of microglial activation and the modulation of downstream inflammatory cascades.

Inhibition of Microglial Activation

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating the neuroinflammatory response.[5] In response to injury or pathological stimuli, microglia transition from a resting ramified state to an activated amoeboid phenotype, releasing a barrage of pro-inflammatory and cytotoxic factors.[5][6] Minocycline has been shown to directly inhibit this activation.[7][8] Studies have demonstrated that minocycline can selectively inhibit the pro-inflammatory M1 polarization of microglia while not affecting the anti-inflammatory M2 phenotype.[9][10] This selective inhibition is crucial as it dampens the harmful inflammatory response while potentially preserving the beneficial, neuroprotective functions of M2 microglia.

Modulation of Key Signaling Pathways

Minocycline's inhibitory effect on microglial activation is mediated through its influence on several key intracellular signaling pathways.

The p38 MAPK pathway is a critical regulator of inflammatory responses.[11] Its activation in microglia leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[7][12] A significant body of evidence points to the inhibition of p38 MAPK phosphorylation as a primary mechanism of minocycline's anti-inflammatory action.[7][11][12][13] By preventing the activation of p38 MAPK, minocycline effectively curtails the downstream production of these inflammatory mediators.[7]

The NF-κB pathway is another central signaling cascade in the inflammatory process, controlling the transcription of numerous pro-inflammatory genes.[5][14] Minocycline has been shown to down-regulate NF-κB signaling.[5][9][15] It can inhibit the degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[5]

Anti-apoptotic Effects

Beyond its anti-inflammatory actions, minocycline also exhibits direct anti-apoptotic properties, contributing to its neuroprotective profile.[1][2] It can inhibit the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway.[1][2] This is achieved, in part, by stabilizing the mitochondrial membrane.[1] Furthermore, minocycline can inhibit the activity of caspases, particularly caspase-1 and caspase-3, which are critical executioner enzymes in the apoptotic cascade.[7][16] The upregulation of the anti-apoptotic protein Bcl-2 is another mechanism by which minocycline promotes neuronal survival.[1][16]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of minocycline on key inflammatory markers.

Table 1: Effect of Minocycline on Pro-inflammatory Cytokine Expression

| Experimental Model | Treatment | IL-1β Reduction | TNF-α Reduction | Reference |

| Lipopolysaccharide (LPS)-induced neuroinflammation in rats | Minocycline (25 mg/kg & 50 mg/kg) | Significant dose-dependent decrease | Significant dose-dependent decrease | [14] |

| Staphylococcus aureus-induced brain abscess in mice | Minocycline (50, 10, or 2 mg/kg/day) | Significant dose-dependent decrease at 3 and 6 hours | Not significantly altered at 24 hours | [5] |

| Spinal cord slice culture with West Nile Virus | Minocycline | Significant decrease | Significant decrease | [10] |

| Sepsis-induced neuroinflammation in mice | Minocycline (50 mg/kg) | Significant reduction | Significant reduction | [17] |

Table 2: Effect of Minocycline on Signaling Molecules

| Experimental Model | Treatment | Effect on p38 MAPK Phosphorylation | Effect on NF-κB Activation | Reference |

| Glutamate-stimulated primary spinal cord cultures | Minocycline (0.02 µM) | Inhibition | Not specified | [7] |

| LPS-stimulated primary cultured microglia | Minocycline | Inhibition | Inhibition of upregulation | [9] |

| Carrageenan-induced paw inflammation in rats | Intrathecal Minocycline | Attenuation in microglia | Not specified | [12] |

| LPS-induced neuroinflammation in rats | Minocycline (25 mg/kg & 50 mg/kg) | Not specified | Significant decrease in expression | [14] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to study the effects of minocycline on neuroinflammation.

Cell Culture and Treatment

-

Primary Microglial Cultures: Microglia are isolated from the cerebral cortices of neonatal rodents. Cells are plated and stimulated with inflammatory agents like lipopolysaccharide (LPS) to induce an activated state. Minocycline is then added at various concentrations to assess its effects.[9]

-

Organotypic Spinal Cord Slice Cultures: Spinal cord slices are cultured and infected with a virus (e.g., West Nile Virus) to induce neuroinflammation. Minocycline is added to the culture medium to evaluate its impact on inflammatory gene expression and cell viability.[10]

Western Blotting

Western blotting is used to quantify the expression of specific proteins, such as phosphorylated p38 MAPK, NF-κB, and various caspases.

-

Protein Extraction: Cells or tissues are lysed to extract total protein.

-

Gel Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target protein, followed by a secondary antibody conjugated to an enzyme for detection.

-

Detection: The signal is visualized and quantified using chemiluminescence or other detection methods.[5][14]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative immunoassay used to measure the concentration of cytokines (e.g., IL-1β, TNF-α) in cell culture supernatants or tissue homogenates.

-

Coating: A microplate is coated with a capture antibody specific to the cytokine of interest.

-

Sample Incubation: The sample is added to the wells, and the cytokine binds to the capture antibody.

-

Detection Antibody: A detection antibody, also specific to the cytokine, is added, followed by an enzyme-linked secondary antibody.

-

Substrate Addition: A substrate is added that reacts with the enzyme to produce a measurable color change, which is proportional to the amount of cytokine present.[5]

Immunohistochemistry/Immunofluorescence

These techniques are used to visualize the localization and expression of proteins within tissue sections.

-

Tissue Preparation: Brain or spinal cord tissue is fixed, sectioned, and mounted on slides.

-

Staining: The sections are incubated with primary antibodies against markers of interest (e.g., Iba1 for microglia, cleaved caspase-3 for apoptotic cells).

-

Visualization: A secondary antibody conjugated to a fluorescent dye or an enzyme is used for visualization under a microscope.[5][6]

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways

Experimental Workflow

Conclusion

Minocycline hydrochloride dihydrate presents a promising therapeutic strategy for a variety of neurological disorders characterized by neuroinflammation. Its multifaceted mechanism of action, encompassing the inhibition of microglial activation, modulation of key inflammatory signaling pathways like p38 MAPK and NF-κB, and direct anti-apoptotic effects, underscores its potential to mitigate the complex pathology of these conditions. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the neuroprotective capabilities of this remarkable molecule. Further investigation into the precise molecular targets and the optimization of therapeutic regimens will be crucial in translating the preclinical promise of minocycline into effective clinical applications.

References

- 1. Prospects for Minocycline Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treatment with Minocycline Suppresses Microglia Activation and Reverses Neural Stem Cells Loss after Simulated Microgravity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minocycline reduces neuroinflammation but does not ameliorate neuron loss in a mouse model of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Minocycline Modulates Neuroinflammation Independently of Its Antimicrobial Activity in Staphylococcus aureus-Induced Brain Abscess - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minocycline Attenuates Microglia/Macrophage Phagocytic Activity and Inhibits SAH-Induced Neuronal Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Minocycline, a Tetracycline Derivative, Is Neuroprotective against Excitotoxicity by Inhibiting Activation and Proliferation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minocycline attenuates microglia activation and blocks the long-term epileptogenic effects of early-life seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minocycline selectively inhibits M1 polarization of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Minocycline as a neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intrathecal minocycline attenuates peripheral inflammation-induced hyperalgesia by inhibiting p38 MAPK in spinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Minocycline attenuates TLR-4, NF-kB, TNF-α and COX-2 protein expression after lipopolysaccharide-induced neuroinflammation in the rat medial prefrontal cortex (mPFC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Minocycline mitigates sepsis‐induced neuroinflammation and promotes recovery in male mice: Insights into neuroprotection and inflammatory modulation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for Minocycline (B592863) Hydrochloride Dihydrate Research

For scientific researchers and drug development professionals, precise information is paramount. This guide provides a structured list of long-tail keywords related to "Minocycline hydrochloride dihydrate," categorized by researcher intent. These keywords are designed to guide the creation of in-depth technical content, such as whitepapers and detailed guides, that directly addresses the specific queries of scientists working with this compound.

Minocycline, a second-generation tetracycline (B611298) antibiotic, is increasingly recognized for its non-antibiotic properties, including anti-inflammatory, anti-apoptotic, and neuroprotective effects.[1][2] Its ability to cross the blood-brain barrier makes it a compound of significant interest in neurological research.[3][4] The following keywords delve into the specific informational needs of researchers at different stages of their investigation.

Long-Tail Keywords for Scientific Content Creation

| Category | Long-tail Keyword |

| Foundational & Exploratory | This compound mechanism of action in neuroinflammation |

| Biological properties of minocycline beyond antibiotic effects | |

| Pharmacokinetics and bioavailability of minocycline in mouse models | |

| Minocycline's role in inhibiting microglial activation pathways[5][6] | |

| Molecular targets of minocycline in apoptotic signaling cascades[7][8] | |

| Solubility and stability of this compound in DMSO vs PBS | |

| Anti-inflammatory effects of minocycline on cytokine production[1][2][9] | |

| Neuroprotective effects of minocycline in ischemic stroke models[1][10] | |

| Minocycline as an inhibitor of matrix metalloproteinases (MMPs)[1][11][12] | |

| How minocycline crosses the blood-brain barrier | |

| Methodological & Application | Protocol for preparing this compound stock solution for cell culture |

| In vivo dosing and administration of minocycline for rodent models of Parkinson's disease[13] | |

| Optimal concentration of minocycline for neuroprotection assay in SH-SY5Y cells | |

| Step-by-step guide for intraperitoneal injection of minocycline in mice[14][15] | |

| Using minocycline to treat mycoplasma contamination in cell cultures[16] | |

| How to measure minocycline efficacy in a traumatic brain injury model | |

| Minocycline treatment protocol for experimental autoimmune encephalomyelitis (EAE) model | |

| Application of minocycline in studying Alzheimer's disease pathology in transgenic mice[9][17][18] | |

| Western blot protocol to detect minocycline's effect on p38 MAPK phosphorylation[8] | |

| Zymography assay for assessing minocycline's inhibition of MMP-9 activity[19] | |

| Troubleshooting & Optimization | Troubleshooting inconsistent results in minocycline preclinical studies[20] |

| How to prevent this compound precipitation in aqueous solutions[21] | |

| Optimizing minocycline dosage to minimize cytotoxicity in primary neuron cultures | |

| Factors affecting minocycline stability and degradation in long-term experiments[20] | |

| Why minocycline treatment increases neurofilament light biomarker levels[22][23] | |

| Addressing variability in minocycline efficacy between different animal species[20] | |

| Minocycline off-target effects in high-concentration in vitro studies | |

| Adjusting minocycline administration timing for optimal neuroprotection in vivo | |

| Managing minocycline-induced photosensitivity in animal models | |

| Troubleshooting guide for minocycline in vivo studies showing no effect | |

| Validation & Comparative | Minocycline vs doxycycline (B596269): comparative efficacy in neuroprotection[10][24][25] |

| Validating minocycline's inhibition of cytochrome c release in isolated mitochondria[26] | |

| Comparative analysis of minocycline and other tetracyclines on MMP inhibition[19][27] | |

| Synergistic effects of minocycline with other compounds in neurodegenerative models | |

| Head-to-head comparison of minocycline and rifampicin (B610482) in reducing Aβ aggregation[7] | |

| Does minocycline free base have different activity than the hydrochloride dihydrate salt? | |

| Cross-study validation of minocycline's therapeutic window in focal cerebral ischemia | |

| Comparing the anti-inflammatory potency of minocycline and ibuprofen (B1674241) in vivo | |

| Alternatives to minocycline for inhibiting microglial activation in vitro | |

| Quantitative comparison of IC50 values of tetracyclines against MMP-9[19] |

Putting Keywords into Practice: A Technical Guide Framework

The keywords above serve as a blueprint for creating a comprehensive technical guide. Below are examples of the data presentation, experimental protocols, and visualizations that such a guide would contain.

Data Presentation: Comparative Efficacy

For researchers focused on Validation & Comparative intent, clear quantitative data is essential.

Table 1: Comparative Inhibition of MMP-9 by Tetracyclines

| Compound | IC50 (µM) | 95% Confidence Interval (µM) | Relative Potency vs. Doxycycline |

| Minocycline | 10.7 | 7.9 - 14.5 | ~57x higher |

| Tetracycline | 40.0 | 28.4 - 56.1 | ~15x higher |

| Doxycycline | 608.0 | 439.0 - 841.0 | Baseline |

| Data synthesized from in vitro zymography experiments. Lower IC50 indicates higher potency.[19] |

This table directly addresses keywords like "Quantitative comparison of IC50 values of tetracyclines against MMP-9" and "Minocycline vs doxycycline: comparative efficacy," providing researchers with a quick, evidence-based summary.[19]

Experimental Protocols: Methodological Guidance

To support Methodological & Application queries, detailed protocols are necessary.

Protocol: Intraperitoneal (IP) Injection of Minocycline in Mice

This protocol is adapted for a 50 mg/kg dose in a 25g mouse.[15][28]

-

Solution Preparation (5 mg/mL):

-

Weigh 5 mg of this compound powder in a sterile conical tube.

-

Add 1 mL of sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS).

-

Vortex until the powder is completely dissolved. The solution will be a clear yellow.

-

Sterile-filter the solution using a 0.22 µm syringe filter. Prepare this solution fresh on the day of use and protect it from light.[15]

-

-

Dose Calculation:

-

For a 25g mouse, the required dose is 1.25 mg (50 mg/kg * 0.025 kg).

-

The injection volume is 0.25 mL (1.25 mg / 5 mg/mL).

-

-

Administration:

-

Gently restrain the mouse, ensuring the abdomen is accessible.

-

Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.[15]

-

Disinfect the site with a 70% ethanol (B145695) wipe.

-

Using a 25-27 gauge needle, insert it at a 30-40 degree angle.

-

Gently pull back the plunger (aspirate) to ensure the needle is not in a blood vessel or organ.

-

Slowly inject the calculated 0.25 mL volume.

-

Mandatory Visualization: Signaling Pathways & Workflows

Visual aids are critical for conveying complex information related to Foundational & Exploratory or Methodological keywords. The following diagrams use DOT language script for Graphviz.

Minocycline's neuroprotective mechanisms of action.

Experimental workflow for in vivo minocycline administration.

References

- 1. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minocycline: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prospects for Minocycline Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. For Personal Use. Only Reproduce with Permission from Elsevier Ltd Minocycline and Neurological Diseases Minocycline in Animal Models the Promise of Minocycline in Neurology | Semantic Scholar [semanticscholar.org]

- 5. Minocycline inhibits microglial activation and protects nigral cells after 6-hydroxydopamine injection into mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Minocycline attenuates microglia activation and blocks the long-term epileptogenic effects of early-life seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Minocycline as a potential therapeutic agent in neurodegenerative disorders characterised by protein misfolding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minocycline as a neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Anti-Inflammatory Role of Minocycline in Alzheimer´s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Minocycline and matrix metalloproteinase inhibition in acute intracerebral hemorrhage: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Minocycline declines interleukin-1ß-induced apoptosis and matrix metalloproteinase expression in C28/I2 chondrocyte cells: an in vitro study on osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The therapeutic role of minocycline in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotection of minocycline by inhibition of extracellular matrix metalloproteinase inducer expression following intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. genaxxon.com [genaxxon.com]

- 17. Minocycline Reduces Microglial Activation and Improves Behavioral Deficits in a Transgenic Model of Cerebral Microvascular Amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. brieflands.com [brieflands.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Evidence that minocycline treatment confounds the interpretation of neurofilament as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Minocycline, but not doxycycline attenuates NMDA-induced [Ca2+]i and excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benthamdirect.com [benthamdirect.com]

- 26. selleckchem.com [selleckchem.com]

- 27. benchchem.com [benchchem.com]

- 28. In Vivo and In Vitro Efficacy of Minocycline-Based Combination Therapy for Minocycline-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Antibiotic: A Technical Guide to the Anti-Inflammatory Properties of Minocycline Hydrochloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minocycline (B592863), a second-generation tetracycline (B611298) antibiotic, has garnered significant attention for its potent anti-inflammatory, anti-apoptotic, and neuroprotective properties that are independent of its antimicrobial activity. This technical guide provides an in-depth exploration of the molecular mechanisms underlying these non-antibiotic effects. It is designed to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data on efficacy, and visualizations of the key signaling pathways modulated by minocycline. This document aims to facilitate further investigation into the therapeutic potential of minocycline for a range of inflammatory and neurodegenerative diseases.

Introduction

Minocycline hydrochloride dihydrate is a semi-synthetic tetracycline derivative that readily crosses the blood-brain barrier, a property that has made it a subject of intense research in the context of neurological and inflammatory disorders.[1][2] Beyond its well-established bacteriostatic effects, which are achieved through the inhibition of bacterial protein synthesis, minocycline exhibits a remarkable portfolio of activities that modulate key inflammatory and apoptotic cascades.[3][4] These pleiotropic effects have been observed in numerous preclinical models of conditions such as stroke, traumatic brain injury, neurodegenerative diseases, and arthritis.[1][5] This guide delves into the core mechanisms of minocycline's anti-inflammatory action, providing the technical details necessary for its scientific evaluation and potential therapeutic development.

Core Anti-Inflammatory Mechanisms

Minocycline exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key cellular and molecular players in the inflammatory response.

Inhibition of Microglial Activation

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating neuroinflammation. Minocycline has been shown to be a potent inhibitor of microglial activation.[6][7] It can selectively inhibit the polarization of microglia towards the pro-inflammatory M1 phenotype, thereby reducing the production of neurotoxic mediators.[8] This inhibitory effect is a cornerstone of its neuroprotective capabilities. In experimental models, minocycline treatment has been shown to significantly reduce the number of activated microglia in response to inflammatory stimuli.[9]

Attenuation of Apoptosis

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of many inflammatory and neurodegenerative diseases. Minocycline has demonstrated significant anti-apoptotic properties.[10][11] It directly inhibits the activity of caspases, key executioner enzymes in the apoptotic cascade, including caspase-1 and caspase-3.[12][13] Furthermore, minocycline can prevent the release of pro-apoptotic factors like cytochrome c from the mitochondria and modulate the expression of the Bcl-2 family of proteins to favor cell survival.[10][14][15]

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overactivity is implicated in tissue damage during inflammation and in the breakdown of the blood-brain barrier.[16] Minocycline is a known inhibitor of MMPs, with a particularly strong effect on MMP-9.[13][16] By chelating the zinc ion essential for their catalytic activity, minocycline can attenuate MMP-mediated tissue destruction.[17]

Modulation of T-Cell Activity

Minocycline has also been shown to possess immunomodulatory effects on T-cells. It can inhibit T-cell activation, proliferation, and the production of pro-inflammatory cytokines.[18][19] This includes the suppression of T-cell migration into the CNS, a critical step in the pathogenesis of autoimmune diseases like multiple sclerosis.[1] Minocycline's interference with antigen processing and presentation to T-cells is another proposed mechanism for its immunosuppressive effects.[20]

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of minocycline have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative findings.

| Target | System | Parameter | Value | Reference(s) |

| MMP-9 | In vitro (U-937 cell culture) | IC50 | 10.7 µM | [16] |

| MMP-9 | In vitro (recombinant human) | Inhibition | Significant at 0.1 - 1000 µg/ml | [17] |

| Stromelysin | In vitro | IC50 | 290 µM | [21] |

Table 1: Inhibition of Matrix Metalloproteinases by Minocycline. This table presents the half-maximal inhibitory concentrations (IC50) and effective inhibitory concentrations of minocycline against key matrix metalloproteinases.

| Model | Treatment | Parameter Measured | Result | Reference(s) |

| Murine model of partial flap loss | Minocycline | Cell Death | Reduced from 35.9% to 13.9% | [11] |

| LPS-stimulated BV-2 microglia | Minocycline (200 µg/ml) | IL-1β protein levels | Significant reduction | [14] |

| LPS-stimulated BV-2 microglia | Minocycline (25-400 µg/ml) | IL-6 protein levels | Dose-dependent reduction | [14] |

| Rheumatoid Arthritis Patients | Minocycline (200 mg/d) | Joint Swelling Improvement | 54% (vs. 39% placebo) | [22] |

| Rheumatoid Arthritis Patients | Minocycline (200 mg/d) | Joint Tenderness Improvement | 56% (vs. 41% placebo) | [22] |

Table 2: In Vivo and In Vitro Anti-Inflammatory and Protective Effects of Minocycline. This table highlights the quantitative outcomes of minocycline treatment in various experimental models and a clinical trial.

Key Signaling Pathways Modulated by Minocycline

Minocycline's diverse anti-inflammatory effects are a result of its ability to interfere with multiple intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Minocycline has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS).

Caption: Minocycline inhibits the NF-κB signaling pathway.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and apoptosis. Minocycline has been demonstrated to reduce the phosphorylation and activation of p38 MAPK, thereby downregulating downstream inflammatory responses.

Caption: Minocycline inhibits the p38 MAPK signaling pathway.

Apoptotic Pathways

Minocycline interferes with both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis. Its ability to inhibit caspases and prevent the release of cytochrome c are key to its anti-apoptotic effects.[10][15]

Caption: Minocycline inhibits key steps in apoptotic pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory properties of minocycline.

In Vitro Microglial Activation Assay

Objective: To assess the effect of minocycline on lipopolysaccharide (LPS)-induced microglial activation and pro-inflammatory cytokine production.

Materials:

-

BV-2 microglial cell line or primary microglia

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

96-well and 6-well culture plates

-

Cell counting kit (e.g., CCK-8)

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.[14]

-

Cell Viability Assay: Seed BV-2 cells in a 96-well plate. Treat with various concentrations of minocycline (e.g., 0-100 µM) for 24 hours to determine non-toxic concentrations using a CCK-8 assay.[6]

-

Minocycline Pre-treatment: Seed BV-2 cells in 6-well plates. Pre-treat the cells with desired, non-toxic concentrations of minocycline for a specified period (e.g., 30 minutes to 2 hours).[14]

-

LPS Stimulation: Add LPS (e.g., 10-100 ng/mL) to the minocycline-pre-treated cells to induce an inflammatory response.[10][14]

-

Sample Collection: After a defined incubation period (e.g., 4-24 hours), collect the cell culture supernatants for cytokine analysis and the cell lysates for protein or RNA analysis.[10][14]

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.[14]

-

Data Analysis: Normalize cytokine concentrations to the total protein content of the cell lysates and compare the results between control, LPS-treated, and minocycline + LPS-treated groups.

Gelatin Zymography for MMP-9 Activity

Objective: To determine the inhibitory effect of minocycline on MMP-9 activity.

Materials:

-

Conditioned media from cell cultures or tissue homogenates

-

Polyacrylamide gels containing gelatin (e.g., 1 mg/mL)

-

Non-reducing sample buffer

-

Electrophoresis apparatus

-

Zymogram renaturation buffer (e.g., containing 2.5% Triton X-100)

-

Zymogram development buffer (e.g., containing CaCl2 and ZnCl2)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Collect conditioned media from cell cultures treated with or without minocycline and an MMP-9 inducer. Concentrate the media if necessary.[9]

-

Electrophoresis: Mix the samples with non-reducing sample buffer and load them onto the gelatin-containing polyacrylamide gel. Run the electrophoresis at 4°C.[9]

-

Renaturation: After electrophoresis, wash the gel with renaturation buffer to remove SDS and allow the enzymes to renature.[9]

-

Incubation: Incubate the gel in development buffer at 37°C for an appropriate time (e.g., 16-24 hours) to allow for gelatin digestion by MMPs. For inhibitor studies, minocycline can be added to the development buffer.[1][9]

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until clear bands of gelatinolysis appear against a blue background.[9]

-

Analysis: Quantify the clear bands using densitometry. The intensity of the bands is inversely proportional to the amount of MMP-9 activity.

TUNEL Assay for Apoptosis

Objective: To quantify apoptotic cells in tissue sections or cell cultures following treatment with minocycline.

Materials:

-

Paraffin-embedded tissue sections or cells grown on coverslips

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., Triton X-100 or proteinase K)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

-

Nuclear counterstain (e.g., DAPI)

Procedure:

-

Sample Preparation: Fix and permeabilize the tissue sections or cells according to standard protocols.[15]

-

TUNEL Staining: Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for approximately 60 minutes. This allows the TdT enzyme to label the 3'-hydroxyl ends of fragmented DNA.[15]

-

Washing: Wash the samples to remove unincorporated nucleotides.

-

Counterstaining: Stain the nuclei with a counterstain like DAPI to visualize all cells.

-

Imaging and Quantification: Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence. The percentage of apoptotic cells can be calculated by dividing the number of TUNEL-positive nuclei by the total number of nuclei.[15]

Immunohistochemistry for Microglial Activation (Iba1)

Objective: To visualize and quantify activated microglia in tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded or frozen tissue sections

-

Primary antibody against Iba1 (ionized calcium-binding adapter molecule 1)

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB (3,3'-diaminobenzidine) substrate

-

Hematoxylin (B73222) counterstain

-

Microscope

Procedure:

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval by heating the sections in a citrate (B86180) buffer (pH 6.0).[11]

-

Blocking: Block non-specific antibody binding using a blocking serum.[11]

-

Primary Antibody Incubation: Incubate the sections with the primary anti-Iba1 antibody overnight at 4°C.[11]

-

Secondary Antibody and Detection: Incubate with the biotinylated secondary antibody, followed by the ABC reagent.

-

Visualization: Develop the color reaction using the DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei and mount the coverslips.

-

Analysis: Quantify the number and analyze the morphology of Iba1-positive cells. Activated microglia typically exhibit an amoeboid morphology with retracted processes.[11]

Experimental Workflow and Logical Relationships

The investigation of minocycline's anti-inflammatory properties often follows a logical progression from in vitro characterization to in vivo validation.

Caption: A typical experimental workflow for evaluating minocycline.

Conclusion

This compound possesses a compelling profile of anti-inflammatory, anti-apoptotic, and neuroprotective activities that extend far beyond its antibiotic function. Its ability to modulate key signaling pathways such as NF-κB and p38 MAPK, inhibit detrimental enzymes like MMPs and caspases, and suppress the activation of inflammatory cells underscores its therapeutic potential for a wide range of disorders characterized by inflammation and cell death. The detailed methodologies and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and harness the non-antibiotic properties of this versatile molecule. Future research should continue to elucidate the precise molecular targets of minocycline and optimize its application in clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Anti-inflammatory properties of doxycycline and minocycline in experimental models: an in vivo and in vitro comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Minocycline alleviates LPS-induced cognitive dysfunction in mice by inhibiting the NLRP3/caspase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Minocycline modulates microglia polarization in ischemia-reperfusion model of retinal degeneration and induces neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.abcam.com [docs.abcam.com]

- 8. Minocycline and sulforaphane inhibited lipopolysaccharide-mediated retinal microglial activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Minocycline inhibits apoptotic cell death via attenuation of TNF-alpha expression following iNOS/NO induction by lipopolysaccharide in neuron/glia co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Minocycline: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Minocycline attenuates lipopolysaccharide (LPS)-induced neuroinflammation, sickness behavior, and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Minocycline and Risperidone Prevent Microglia Activation and Rescue Behavioral Deficits Induced by Neonatal Intrahippocampal Injection of Lipopolysaccharide in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Delayed minocycline inhibits ischemia-activated matrix metalloproteinases 2 and 9 after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. biocare.net [biocare.net]

- 18. m.youtube.com [m.youtube.com]

- 19. benchchem.com [benchchem.com]

- 20. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. TUNEL staining [abcam.com]

- 22. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

Minocycline Hydrochloride Dihydrate: A Technical Guide on its Neuroprotective Effects in Parkinson's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current treatments primarily manage symptoms, and there is a critical need for neuroprotective therapies that can slow or halt disease progression. Minocycline (B592863), a second-generation tetracycline (B611298) antibiotic, has emerged as a promising candidate due to its ability to cross the blood-brain barrier and exert potent anti-inflammatory, anti-apoptotic, and antioxidant effects. This technical guide provides a comprehensive overview of the preclinical evidence for the neuroprotective effects of minocycline hydrochloride dihydrate in various Parkinson's disease models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While preclinical studies have shown significant promise, it is important to note that clinical trials in human patients with Parkinson's disease have yielded mixed results, underscoring the challenges of translating these findings to the clinic.[1][2][3]

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of minocycline has been quantified in numerous studies using various in vitro and in vivo models of Parkinson's disease. The following tables summarize key quantitative findings, providing a comparative overview of its effects on neuronal survival, neurochemical levels, and motor function.

Table 1: Effects of Minocycline on Neuronal Survival and Apoptosis in Parkinson's Disease Models

| Model | Organism/Cell Type | Toxin/Method | Minocycline Treatment | Outcome Measure | Result | Reference |

| MPTP | C57BL/6 Mice | 4 x 20 mg/kg, i.p. | 120 mg/kg, p.o. | TH-positive neurons in SNpc | ~66% of control vs. 36% in MPTP-only group | [4] |

| In vitro | Cerebellar Granule Neurons | Nitric Oxide | Low concentrations | Neuronal Survival | Reduced NO-induced cell death | [4] |

| In vitro | Cell Culture | Poly (ADP-ribose) polymerase-1 (PARP-1) activation | Extremely low concentrations | Cell Death | Reduced by more than 80% | [5] |

MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802); TH: Tyrosine Hydroxylase; SNpc: Substantia Nigra pars compacta; NO: Nitric Oxide.

Table 2: Effects of Minocycline on Striatal Dopamine (B1211576) and its Metabolites in the MPTP Mouse Model

| Minocycline Dosage (mg/kg, p.o.) | Striatal Dopamine (% of control) | Striatal DOPAC (% of control) | Striatal HVA (% of control) | Reference |

| 0 (MPTP only) | 22% | 21% | 48% | [4] |

| 90 | 39% | - | - | [4] |

| 120 | 83% | Protected | Protected | [4] |

DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature on minocycline's neuroprotective effects in widely used Parkinson's disease models.

The MPTP Mouse Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a widely used neurotoxin-based model that recapitulates many of the pathological features of Parkinson's disease, including the specific loss of dopaminergic neurons in the substantia nigra.

Experimental Workflow:

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. A Pilot Clinical Trial of Creatine and Minocycline in Early Parkinson Disease: 18-Month Results - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. pnas.org [pnas.org]

- 5. Minocycline for the treatment of neurodegenerative diseases - Xagena [xagena.it]

An In-depth Technical Guide on the Solubility and Stability of Minocycline Hydrochloride Dihydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of minocycline (B592863) hydrochloride dihydrate, focusing on its solubility and stability in aqueous environments. The information presented herein is essential for the formulation, handling, and analytical development of this broad-spectrum tetracycline (B611298) antibiotic.

Solubility Profile

Minocycline hydrochloride dihydrate presents as a yellow crystalline powder.[1][2] Its solubility is markedly influenced by the nature of the solvent and the pH of the aqueous medium.[2] Generally described as sparingly soluble in water, its solubility increases in alkaline solutions.[1][2][3]

Solubility in Aqueous Solutions

There is some variability in the reported aqueous solubility of this compound. One source indicates a solubility of 50 mg/mL in water, which can be enhanced with heating. Another study reports a solubility of 16 mg/mL in water at 25°C. In a buffered aqueous system like phosphate-buffered saline (PBS) at pH 7.2, the solubility is approximately 1 mg/mL.[4] A 1% (w/v) aqueous solution of minocycline hydrochloride exhibits a pH in the range of 3.5 to 4.5.[5]

Table 1: Quantitative Solubility of this compound in Aqueous Media

| Solvent/Medium | pH | Temperature (°C) | Solubility |

| Water | Not Specified | Not Specified | 50 mg/mL |

| Water | Not Specified | 25 | 16 mg/mL |

| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~1 mg/mL[4] |

Solubility in Organic and Other Solvents

For the preparation of stock solutions and in non-aqueous formulations, the solubility in organic solvents is a key parameter.

Table 2: Quantitative Solubility of this compound in Various Solvents at 25°C[1]

| Solvent | Solubility (mg/mL) |

| Methanol | 14 |

| Dimethylformamide | ~10[4] |

| 2-Propanol | 7 |

| DMSO | ~5-7[6][4] |

| Absolute Ethanol | 5.8 |

| 1-Butanol | 4.4 |

| Dioxane | 0.7 |

| Acetone | 0.6 |

| 1-Octanol | 0.5 |

| Methyl ethyl ketone | 0.4 |

| Ethyl acetate | 0.3 |

| Chloroform | 0.13 |

| Benzene | 0.02 |

| Hexane | 0.004 |

Stability in Aqueous Solutions

The chemical stability of minocycline in aqueous solutions is a critical consideration, as it is susceptible to degradation influenced by pH, temperature, light, and oxygen.[7][8] The degradation process generally adheres to first-order kinetics.[7][8]

Influence of pH and Temperature

The degradation of minocycline is highly pH-dependent.[5] Under anaerobic conditions at 70°C, degradation is observed over a pH range of 0.38 to 9.35.[7][8] In the presence of atmospheric oxygen at 50°C, degradation occurs between pH 0.83 and 5.42.[7][8] In neutral to alkaline environments with oxygen present, the degradation can become an autocatalytic first-order reaction.[7][8] It is also noteworthy that common buffer components, including formate, acetate, phosphate (B84403), and borate, can catalyze the degradation process.[7][8] Temperature is another critical factor, with higher temperatures accelerating the rate of degradation.[5]

Photostability and Storage Recommendations

Minocycline hydrochloride is photosensitive.[5] Exposure of its aqueous solutions to light can lead to a color change, typically turning yellow or amber, indicating degradation.[5] To mitigate photodegradation, it is imperative to prepare and store solutions in light-resistant containers, such as amber glassware or vessels wrapped in aluminum foil.[5] It is generally advised that aqueous solutions of minocycline should not be stored for more than a day.[4] For longer-term storage, stock solutions prepared in 0.1 N HCl at a concentration of 1 mg/mL can be kept for up to 48 hours at 4°C.[6]

Degradation Pathways and Products

The primary degradation pathways for minocycline include epimerization, oxidation, and hydrolysis.[5] Epimerization at the C4 position results in the formation of a key degradation product, 4-epiMinocycline.[5] Oxidation is also a significant degradation route, with its rate being dependent on the ionic species of minocycline present in the solution.[7][8]

Table 3: Summary of Minocycline Hydrochloride Stability in Aqueous Solutions

| Condition | pH Range | Temperature | Noteworthy Observations | Reference(s) |

| Anaerobic Degradation | 0.38 - 9.35 | 70°C | Follows first-order kinetics. | [7][8] |

| Aerobic Degradation | 0.83 - 5.42 | 50°C | Follows first-order kinetics. | [7][8] |

| Aerobic Degradation | Neutral - Alkaline | Not Specified | Can proceed via an autocatalytic first-order reaction. | [7][8] |

| Photocatalytic Degradation | 3.0 | Not Specified | Rate constant (k) of 0.028 min⁻¹ reported in one study. | [5] |

| Photocatalytic Degradation | 11.0 | Not Specified | Rate constant (k) of 0.121 min⁻¹ reported in one study, showing increased degradation at higher pH. | [5] |

| In 5% Dextrose | Not Specified | 25°C | An 8% decline in concentration was observed after 7 days. | [5] |

| In 0.9% Sodium Chloride | Not Specified | 25°C | An 8% decline in concentration was observed after 7 days. | [5] |

Experimental Protocols

Aqueous Solubility Determination via Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a substance.[9]

-

Sample Preparation: An excess amount of this compound powder is added to a sealed flask containing a precise volume of the desired aqueous medium (e.g., purified water or a specific buffer).

-

Equilibration: The flask is agitated in a temperature-controlled shaker bath for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Post-equilibration, the suspension is left undisturbed to allow the excess solid to sediment. The supernatant is then carefully withdrawn and clarified by centrifugation and/or filtration using a chemically inert filter (e.g., 0.45 µm PVDF).

-

Analysis: The concentration of dissolved minocycline in the clear filtrate is quantified using a validated analytical technique, such as HPLC-UV.

Forced Degradation (Stress Testing) Protocols

Forced degradation studies are performed to identify potential degradation products and to develop and validate stability-indicating analytical methods.[5]

-

Acidic Hydrolysis:

-

A stock solution of minocycline hydrochloride (e.g., 200 µg/mL) is prepared in water or methanol.

-

This solution is mixed with an equal volume of 0.1 M hydrochloric acid.

-

The resulting solution is heated in a water bath at 80°C for 2 hours.

-

After cooling to room temperature, the solution is neutralized with 0.1 M sodium hydroxide (B78521) prior to analysis.[5]

-

-

Alkaline Hydrolysis:

-

A stock solution of minocycline hydrochloride is prepared as described above.

-

The solution is mixed with an equal volume of 0.1 M sodium hydroxide.

-

The mixture is heated at 80°C for 2 hours.

-

After cooling, the solution is neutralized with 0.1 M hydrochloric acid before analysis.

-

-

Oxidative Degradation:

-

A solution of minocycline hydrochloride is treated with a solution of hydrogen peroxide (e.g., 3% v/v).

-

The mixture is stored in the dark at room temperature for a defined period (e.g., 30 minutes to several hours).

-

The sample is then analyzed.

-

-

Photolytic Degradation:

-

A solution of minocycline hydrochloride is prepared and divided into two portions.

-

One portion is protected from light (control), while the other is exposed to a controlled light source that provides both UV and visible radiation (e.g., an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 watt-hours/m²).

-

Both the exposed and control samples are analyzed.[5]

-

Stability-Indicating HPLC Method Example

A robust HPLC method is essential for accurately quantifying minocycline and separating it from its degradation products.

-

Column: Inertsil ODS 3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous phosphate buffer (e.g., 25:75 v/v).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature.

-

Detection: UV detection at 280 nm.[10]

Visual Diagrams

Experimental and Logical Workflows

Caption: Generalized workflows for determining solubility and assessing stability.

Key Degradation Pathways

Caption: Major degradation pathways and influencing factors for minocycline.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. nbinno.com [nbinno.com]

- 3. Minocycline hydrochloride CAS#: 13614-98-7 [m.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Kinetics of drug decomposition. Part 74. Kinetics of degradation of minocycline in aqueous solution. | Semantic Scholar [semanticscholar.org]

- 8. Kinetics of drug decomposition. Part 74. Kinetics of degradation of minocycline in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

Minocycline Hydrochloride Dihydrate: A Technical Guide to its Role in the Inhibition of Microglial Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microglial activation is a hallmark of neuroinflammation and a significant contributor to the pathophysiology of numerous neurodegenerative diseases and central nervous system (CNS) injuries. Minocycline (B592863), a second-generation, semi-synthetic tetracycline (B611298) antibiotic, has garnered substantial interest for its non-antibiotic, neuroprotective properties, primarily attributed to its potent inhibition of microglial activation. This technical guide provides an in-depth examination of the molecular mechanisms, key signaling pathways, and experimental evidence supporting the role of minocycline hydrochloride dihydrate in mitigating microglial-mediated neurotoxicity. Quantitative data from pivotal studies are summarized, detailed experimental protocols are provided, and critical signaling and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals in the field of neuroinflammation.

Introduction: Microglia and Neuroinflammation

Microglia, the resident immune cells of the CNS, play a crucial role in maintaining homeostasis, synaptic pruning, and responding to injury and pathogens.[1][2][3] Upon activation by various stimuli, such as lipopolysaccharide (LPS), beta-amyloid (Aβ), or neuronal damage, microglia undergo a morphological and functional transformation.[2][3] While this response is initially protective, chronic or excessive activation leads to the release of pro-inflammatory cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO), contributing to a neurotoxic environment and exacerbating neuronal damage.[2][4][5] Strategies to modulate microglial activation are therefore a promising therapeutic avenue for a range of neurological disorders.[6][7]

This compound has emerged as a key pharmacological tool and potential therapeutic agent due to its ability to cross the blood-brain barrier and directly suppress microglial activation.[8][9] Its efficacy has been demonstrated in various preclinical models of ischemic stroke, Huntington's disease, Parkinson's disease, Alzheimer's disease, and spinal cord injury.[4][8][10][11][12]

Mechanisms of Minocycline-Mediated Inhibition of Microglial Activation

Minocycline exerts its inhibitory effects on microglia through multiple, interconnected mechanisms. A primary mode of action is the direct inhibition of key intracellular signaling pathways that govern the inflammatory response.

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

A central mechanism of minocycline's anti-inflammatory action is the inhibition of the p38 MAPK signaling pathway.[10][13][14][15] The activation (phosphorylation) of p38 MAPK in microglia is a critical step in the production of pro-inflammatory cytokines and other neurotoxic mediators.[13][15]

Studies have consistently shown that minocycline attenuates the phosphorylation of p38 MAPK in microglia both in vitro and in vivo.[13][14][15][16] For instance, in cultured spinal microglial cells stimulated with LPS, minocycline suppressed the activation of p38.[13] Similarly, in animal models of peripheral inflammation and excitotoxicity, minocycline treatment led to a significant reduction in phosphorylated p38 MAPK in spinal cord and brain microglia.[13][15][16] The inhibition of this pathway by minocycline leads to a downstream reduction in the expression of pro-inflammatory genes.[17]

Caption: Minocycline inhibits the p38 MAPK pathway in microglia.

Modulation of NF-κB Signaling

Minocycline also influences the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[5][18] In activated microglia, the transcription factor NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and inducible nitric oxide synthase (iNOS).[5][18] Minocycline has been shown to inhibit the activation of NF-κB in microglia, thereby reducing the production of these inflammatory mediators.[5][19] This effect may be linked to its ability to modulate upstream signaling kinases that regulate NF-κB activity.

Direct Inhibition of Pro-inflammatory Enzyme Activity

Beyond signaling pathways, minocycline can directly inhibit the activity of enzymes involved in the inflammatory cascade. It has been reported to inhibit the induction of iNOS and cyclooxygenase-2 (COX-2), both of which are key sources of neurotoxic molecules in activated microglia.[5][20] Furthermore, minocycline can inhibit matrix metalloproteinases (MMPs), which are involved in blood-brain barrier breakdown and inflammatory cell infiltration.[5]

Quantitative Data on Minocycline's Effects

The following tables summarize quantitative data from various studies, demonstrating the efficacy of minocycline in inhibiting microglial activation and its downstream consequences.

Table 1: In Vitro Effects of Minocycline on Microglial Activation

| Cell Type | Stimulus | Minocycline Conc. | Measured Parameter | Result | Citation |

| BV-2 Microglia | LPS | 50 µg/ml | CCL2 mRNA | Significant reduction | [21] |

| BV-2 Microglia | LPS | 50 µg/ml | IL-6 mRNA | Significant reduction | [21] |

| BV-2 Microglia | LPS | 50 µg/ml | iNOS mRNA | Significant reduction | [21] |

| BV-2 Microglia | LPS | 50 µg/ml | Nitric Oxide (NO) | Significant reduction | [21] |

| Primary Microglia | Glutamate (500 µM) | 0.02 µM | IL-1β Release | Inhibition | [15] |

| Primary Microglia | Glutamate (500 µM) | 0.02 µM | NO Metabolite Release | Inhibition | [15] |

| Primary Microglia | LPS | Not specified | M1 marker expression | Attenuated | [19] |

| Primary Microglia | IL-4 | Not specified | M2 marker expression | No effect | [19] |

| BV-2 & N9 Microglia | LTA (S. aureus) | ≥100 µmol/L | TLR2 expression | Attenuated | [22] |

| BV-2 & N9 Microglia | LTA (S. aureus) | ≥100 µmol/L | TNF-α & IL-6 production | Significantly reduced | [22] |

Table 2: In Vivo Effects of Minocycline on Microglial Activation and Neuroinflammation

| Animal Model | Treatment Protocol | Measured Parameter | Result | Citation |

| Carrageenan-induced hyperalgesia (rat) | Intrathecal minocycline | Phospho-p38 in spinal microglia | Attenuated increase | [13] |

| MPTP/METH-induced neurotoxicity (mouse) | Minocycline treatment | Microglia-associated mRNAs (F4/80, IL-1α, IL-6, MCP-1) | Attenuated increase | [6] |

| Early-life seizures (mouse) | 7-day minocycline post-treatment | Microglial activation | Mitigated seizure-induced activation | [4] |

| S. aureus infection (mouse) | 50 mg/kg minocycline pretreatment | Microglial activation & neuroinflammation | Significantly attenuated | [22] |

| Cerebral Ischemia/Reperfusion (rat) | 40 mg/kg/day for 7 days | Iba1 immunostaining | Prevented microglial activation | [23] |

| Amyloid-β (1-42) injection (mouse) | 50 mg/kg/day for 17 days | IL-1β, TNF-α in hippocampus | Reversed increases | [24] |

| Light-induced retinal degeneration (mouse) | 45 mg/kg daily injections | CCL2, IL-6, iNOS mRNA in retina | Significantly reduced expression | [21] |

| SOD1(G93A) ALS model (mouse) | Minocycline administration | M1 microglia markers | Attenuated induction | [19] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in the literature.

In Vitro Microglial Activation Assay

This protocol describes a general procedure for assessing the anti-inflammatory effects of minocycline on cultured microglia.

-

Cell Culture: Primary microglia are isolated from neonatal rodent brains, or a microglial cell line (e.g., BV-2) is used.[7][25] Cells are plated in multi-well plates and allowed to adhere.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1-100 µM) for a specified duration (e.g., 1 hour).[25]

-

Stimulation: Microglial activation is induced by adding an inflammatory stimulus, such as LPS (e.g., 100 ng/mL), to the culture medium.[25]

-

Incubation: Cells are incubated for a period sufficient to induce an inflammatory response (e.g., 6-24 hours).[25]

-

Sample Collection: The cell culture supernatant is collected to measure secreted cytokines and other inflammatory mediators. Cell lysates can be prepared for Western blot analysis of signaling proteins or RNA extraction for gene expression analysis.

-

Analysis:

-

Cytokine Measurement: Levels of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[25][26]

-

Nitric Oxide Measurement: NO production is assessed by measuring nitrite (B80452) levels in the supernatant using the Griess reagent.[21][26]

-

Western Blotting: Cell lysates are used to determine the phosphorylation state of signaling proteins like p38 MAPK.[13]

-

RT-PCR: RNA is extracted from cells to quantify the mRNA expression of inflammatory genes.[21][26]

-

Caption: Workflow for in vitro analysis of minocycline's effects.

In Vivo Neuroinflammation Model

This protocol outlines a general approach for evaluating minocycline in an animal model of neuroinflammation.

-

Animal Model: An appropriate animal model of a neurological disease or injury is selected (e.g., LPS-induced systemic inflammation, transient cerebral ischemia, MPTP model of Parkinson's disease).[23][25][27]

-

Minocycline Administration: Minocycline is administered to the animals via a suitable route (e.g., intraperitoneal injection, oral gavage).[8][23][25] The dosing regimen (dose and frequency) and timing of administration (pre-treatment or post-treatment) are critical experimental variables.[8][25]

-

Induction of Pathology: The disease or injury is induced according to the specific model protocol.

-

Behavioral Assessment: Depending on the model, behavioral tests (e.g., locomotor activity, cognitive tests like the Morris water maze) may be performed to assess functional outcomes.[23][28]

-

Tissue Collection: At a predetermined time point, animals are euthanized, and brain tissue is collected.[25] Animals are typically perfused with saline followed by a fixative (e.g., 4% paraformaldehyde) for histological analysis.[25]

-

Analysis:

-

Immunohistochemistry (IHC): Brain sections are stained with antibodies against microglial markers such as Iba1 (to identify all microglia) and CD68 (a marker of phagocytic/activated microglia) to assess microglial morphology and activation state.[23][25]

-

Biochemical Analysis: Homogenates of specific brain regions (e.g., hippocampus, striatum) can be used for ELISA to measure cytokine levels or for Western blotting to analyze protein expression and phosphorylation.[23][24]

-

Minocycline's Effects on Microglial Phagocytosis and Phenotype

The role of minocycline in modulating microglial phagocytosis is complex. Some studies suggest that minocycline can reduce the phagocytic activity of microglia/macrophages.[29] In a model of depression, minocycline treatment reduced the abnormal microglial phagocytosis of synapses.[30] However, other research indicates that minocycline can suppress the pro-inflammatory response of microglia without impairing their beneficial phagocytic clearance of pathological proteins like amyloid-beta.[31][32] This suggests that minocycline may selectively inhibit the detrimental aspects of microglial activation while preserving their homeostatic functions.

Furthermore, minocycline appears to selectively inhibit the pro-inflammatory M1 polarization of microglia, while having little to no effect on the anti-inflammatory M2 phenotype.[19] This selective inhibition is a key aspect of its therapeutic potential, as it may help shift the balance from a neurotoxic to a neuroprotective microglial response.

References

- 1. criver.com [criver.com]

- 2. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minocycline attenuates microglia activation and blocks the long-term epileptogenic effects of early-life seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of minocycline on focal cerebral ischemia injury: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minocycline attenuates microglial activation but fails to mitigate striatal dopaminergic neurotoxicity: role of tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Minocycline provides neuroprotection against N-methyl-D-aspartate neurotoxicity by inhibiting microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Minocycline Causes Widespread Cell Death and Increases Microglial Labeling in the Neonatal Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Impact of Minocycline in a Mouse Model of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intrathecal minocycline attenuates peripheral inflammation-induced hyperalgesia by inhibiting p38 MAPK in spinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel role of minocycline: attenuating morphine antinociceptive tolerance by inhibition of p38 MAPK in the activated spinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Minocycline, a tetracycline derivative, is neuroprotective against excitotoxicity by inhibiting activation and proliferation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Minocycline selectively inhibits M1 polarization of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jneurosci.org [jneurosci.org]

- 21. Minocycline counter-regulates pro-inflammatory microglia responses in the retina and protects from degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Minocycline Ameliorates Staphylococcus aureus-Induced Neuroinflammation and Anxiety-like Behaviors by Regulating the TLR2 and STAT3 Pathways in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neuroprotective effect of minocycline on cognitive impairments induced by transient cerebral ischemia/reperfusion through its anti-inflammatory and anti-oxidant properties in male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Minocycline reduces inflammatory parameters in the brain structures and serum and reverses memory impairment caused by the administration of amyloid β (1-42) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Minocycline inhibits LPS-induced retinal microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Minocycline reduces neuroinflammation but does not ameliorate neuron loss in a mouse model of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Minocycline mitigates sepsis‐induced neuroinflammation and promotes recovery in male mice: Insights into neuroprotection and inflammatory modulation (2024) | Mahmoud Hosseini | 1 Citations [scispace.com]

- 29. Minocycline Attenuates Microglia/Macrophage Phagocytic Activity and Inhibits SAH-Induced Neuronal Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Minocycline alleviates abnormal microglial phagocytosis of synapses in a mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Minocycline reduces engraftment and activation of bone marrow-derived cells but sustains their phagocytic activity in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Minocycline does not affect amyloid beta phagocytosis by human microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Blood-Brain Barrier Permeability of Minocycline Hydrochloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minocycline (B592863), a semi-synthetic, second-generation tetracycline (B611298) antibiotic, has garnered significant interest beyond its antimicrobial applications. Its potent anti-inflammatory, anti-apoptotic, and neuroprotective properties have positioned it as a candidate for treating a range of central nervous system (CNS) disorders, including stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[1][2] A critical determinant of its therapeutic efficacy in the CNS is its ability to cross the blood-brain barrier (BBB), a highly selective interface that protects the brain from systemic circulation.

This technical guide provides an in-depth analysis of the BBB permeability of minocycline hydrochloride dihydrate. It consolidates quantitative data, details common experimental methodologies for assessing permeability, and explores the molecular mechanisms governing its transport and its unique role in preserving BBB integrity under pathological conditions.

Physicochemical Properties and BBB Penetration Potential

The ability of a molecule to passively diffuse across the BBB is largely predicted by its physicochemical characteristics. Key properties for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₃H₃₂ClN₃O₉ | [3] |

| Molecular Weight | 530.0 g/mol | [3] |

| Appearance | Yellow crystalline powder | [4] |

| Solubility | Sparingly soluble in water; Soluble in solutions of alkali hydroxides and carbonates. | [4][5] |

| Lipophilicity | Considered the most lipophilic of the commonly used tetracyclines. | [5][6] |

Minocycline's relatively high lipophilicity is a primary driver of its ability to penetrate the BBB, distinguishing it from other tetracyclines.[5][6] While its molecular weight is slightly above the informal '<500 Dalton rule' often associated with CNS drugs, its lipid solubility facilitates its passage through the lipid membranes of the brain endothelial cells.

Quantitative Analysis of BBB Permeability

The extent of minocycline's penetration into the CNS has been quantified in both preclinical and clinical studies. The data consistently demonstrates that minocycline achieves therapeutically relevant concentrations in the brain and cerebrospinal fluid (CSF).

In Vivo and Clinical Data

| Parameter | Species | Value | Key Findings & Conditions | Source(s) |

| Brain-to-Plasma Ratio | Rat | ~0.35 | Measured at a single time-point (4 hours) after a single IV injection. | [7] |

| Brain-to-Blood AUC Ratio (0-10h) | Rat | 62.42% | Demonstrates significant and sustained brain exposure after a single tail vein injection. | [8] |

| CSF-to-Plasma Ratio | Human | 11 - 56% | Shows considerable penetration into human CSF after chronic oral dosing. | [6] |

| Brain Concentration | Mouse | Up to 20 µM | Achieved after chronic oral dosing in drinking water. | [7] |

These studies collectively affirm that minocycline effectively crosses the BBB. A study in rats using microdialysis found that minocycline not only crossed the BBB rapidly, with a peak concentration (t_max) at 3.83 hours, but also maintained a high concentration for an extended period, with a brain-to-blood area under the curve (AUC) ratio of up to 62.42%.[8] In humans, CSF concentrations can reach up to 56% of corresponding plasma levels, underscoring its clinical relevance for CNS targets.[6]

Mechanisms of Transport and BBB Interaction

Minocycline's interaction with the BBB is multifaceted. It not only crosses into the brain parenchyma but also actively modulates the barrier's function, particularly in disease states.

Transport Mechanisms